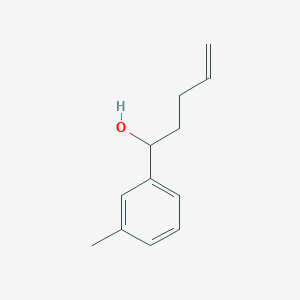![molecular formula C19H20F3N5O5S2 B13648078 [2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAK-243, also known as MLN7243, is a first-in-class small molecule inhibitor of ubiquitin-like modifier activating enzyme 1 (UBA1). This enzyme is crucial in the ubiquitylation cascade, where proteins are tagged with ubiquitin moieties to regulate their degradation or function. TAK-243 has shown significant preclinical activity in various cancer models, including acute myeloid leukemia and chronic lymphocytic leukemia .
Méthodes De Préparation
The synthesis of TAK-243 involves several steps, including the formation of a TAK-243-ubiquitin adduct. The compound is typically prepared through a series of organic reactions that include the use of specific reagents and catalysts. Industrial production methods for TAK-243 are not extensively detailed in public literature, but it is known that the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .
Analyse Des Réactions Chimiques
TAK-243 undergoes several types of chemical reactions, primarily focusing on its interaction with ubiquitin and UBA1. The compound inhibits the ubiquitin conjugation cascade by forming a TAK-243-ubiquitin adduct, thereby blocking the activation of UBA1. This inhibition leads to a reduction in poly- and mono-ubiquitylation, causing proteotoxic stress and DNA damage stress in cancer cells . Common reagents used in these reactions include various organic solvents and catalysts that facilitate the formation of the TAK-243-ubiquitin adduct .
Applications De Recherche Scientifique
TAK-243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, TAK-243 is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, the compound is utilized to investigate cellular stress responses and apoptosis mechanisms. In medicine, TAK-243 has shown promise as a potential therapeutic agent for various cancers, including acute myeloid leukemia and adrenocortical carcinoma . The compound’s ability to induce proteotoxic stress and apoptosis makes it a valuable tool for cancer research and drug development .
Mécanisme D'action
TAK-243 exerts its effects by selectively inhibiting UBA1, the initiating enzyme in the ubiquitylation cascade. By forming a TAK-243-ubiquitin adduct, the compound blocks the activation of UBA1, leading to a reduction in poly- and mono-ubiquitylation. This inhibition causes proteotoxic stress and DNA damage stress in cancer cells, ultimately leading to cell death . TAK-243 also induces endoplasmic reticulum stress and activates the unfolded protein response, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
TAK-243 is unique in its selective inhibition of UBA1, distinguishing it from other ubiquitin-proteasome system inhibitors. Similar compounds include bortezomib and carfilzomib, which target the proteasome itself rather than the upstream ubiquitin-activating enzyme. TAK-243’s specificity for UBA1 provides a novel approach to disrupting the ubiquitin-proteasome system, offering potential advantages in terms of efficacy and reduced toxicity . Other similar compounds include inhibitors of ubiquitin-conjugating enzymes (E2s) and ubiquitin ligases (E3s), but TAK-243 remains distinct in its mechanism of action and target specificity .
Propriétés
Formule moléculaire |
C19H20F3N5O5S2 |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
[2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31) |
Clé InChI |
KJDAGXLMHXUAGV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


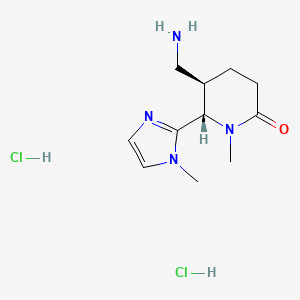
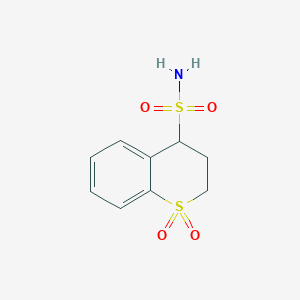
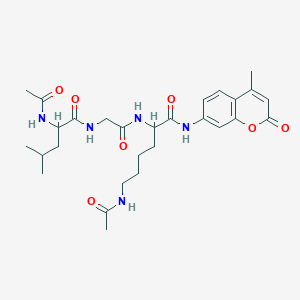
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
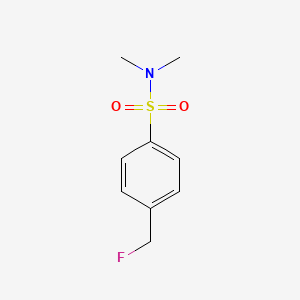
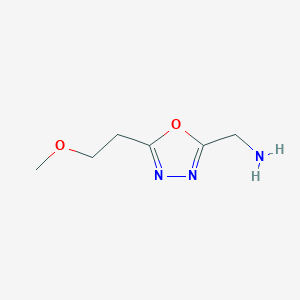
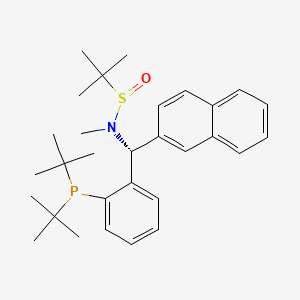
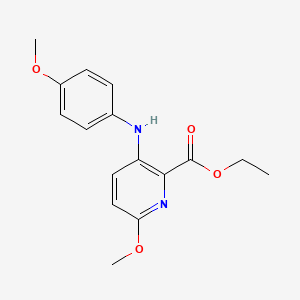

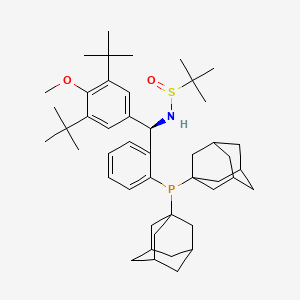

![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
